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Introduction and Chemical Background

Orbifloxacin (1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxo-1,4-

dihydroquinoline-3-carboxylic acid) represents a third-generation fluoroquinolone antimicrobial agent

developed exclusively for veterinary medicine, with particular application in treating gastrointestinal and

respiratory infections in companion animals and livestock. The compound exists as a molecular complex

with two stereocenters at C15 and C16 positions within the piperazine ring, yet crystallographic analysis

reveals it to be a meso-compound due to an internal mirror plane that bisects the piperazine moiety, creating

symmetrical substitution with opposite configurations at these chiral centers [1].

The pharmaceutical significance of orbifloxacin crystal forms stems from substantial discrepancies in

solubility reports between major pharmacopeias. The Merck Index classifies orbifloxacin as "freely soluble

in water" (1g soluble in 1-10 mL solvent), while the British and US Pharmacopoeias describe it as "very

slightly soluble" (1g soluble in 1000-10,000 mL solvent) [1]. This dramatic variance in reported solubility—

differing by approximately three orders of magnitude—suggests potential polymorphic phenomena that can

critically influence drug bioavailability, dissolution characteristics, and ultimately therapeutic efficacy. Such

discrepancies highlight the necessity for comprehensive solid-form characterization to ensure consistent

pharmaceutical performance and dosage accuracy in formulated products.
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Structural Determination of Orbifloxacin Crystal Forms

Crystallographic Analysis Techniques

The structural elucidation of orbifloxacin crystal forms employed a multimodal analytical approach to

fully characterize the solid-state properties. Single-crystal X-ray diffraction (SCXRD) provided the

definitive structural determination at 150K using orthorhombic space group C222₁ with unit cell parameters

a = 8.4713(4) Å, b = 20.0456(7) Å, and c = 21.4550(7) Å [1]. The crystalline structure was further

characterized using complementary techniques including thermogravimetric and differential thermal

analysis (TG/DTA), Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR),

and powder X-ray diffraction (PXRD), which collectively verified the structural assignments and provided

reference data for form identification [1].

The fundamental building block of the primary crystal form consists of an orbifloxacin zwitterion

associated with half an equivalent of water molecules, yielding a hemihydrate stoichiometry with empirical

formula C₁₉H₂₀F₃N₃O₃·½H₂O. The water oxygen atom occupies a special position lying in the 2-fold axis

parallel to the unit cell a-axis, with water hydrogen atoms generated by crystallographic symmetry

operations [1]. Structural analysis confirmed the zwitterionic character through Fourier difference maps,

which showed no residual electron density near carboxylic oxygen atoms but significant electron density

peaks adjacent to the piperazine nitrogen atoms, confirming proton transfer and the formation of a

carboxylate anion with delocalized negative charge [1].

Anhydrous Crystal Form

A second crystalline form of orbifloxacin was obtained through thermal dehydration of the hemihydrate

by controlled heating. This anhydrous form displays isostructural characteristics with the original

hemihydrate, maintaining nearly identical unit cell parameters and space group symmetry without significant

alteration to the fundamental crystal packing arrangement [1]. This isomorphism between hydrate and

anhydrate forms is relatively uncommon in pharmaceutical systems and has important implications for solid-

form stability and interconversion behavior under various environmental conditions.
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The preservation of crystal structure upon dehydration suggests the water molecules in the hemihydrate form

occupy structural channels or non-collapsing voids within the crystal lattice, rather than serving as critical

bridging elements in the overall framework. This structural relationship enables reversible hydration-

dehydration processes with minimal disruption to the crystalline integrity, though subtle changes in

physicochemical properties including solubility and stability are observed and quantified in subsequent

sections of this analysis.

Table 1: Crystallographic Parameters for Orbifloxacin Solid Forms

Parameter Hemihydrate Form Anhydrous Form

Empirical Formula C₁₉H₂₀F₃N₃O₃·½H₂O C₁₉H₂₀F₃N₃O₃

Formula Weight (g·mol⁻¹) 404.4 395.4

Crystal System Orthorhombic Orthorhombic

Space Group C222₁ C222₁

Cell Parameters (Å) a = 8.4713(4), b = 20.0456(7), c = 21.4550(7) Similar to hemihydrate

Cell Volume (Å³) 3643.3(2) Similar to hemihydrate

Z value 8 8

Calculated Density (g·cm⁻³) 1.474 -

Zwitterionic Characterization and Structural Features

Molecular Structure Analysis

The zwitterionic configuration of orbifloxacin in the crystalline state represents a critical structural feature

with profound implications for its physicochemical behavior. X-ray diffraction analysis unequivocally

confirms proton transfer from the carboxylic acid group (C1-O1-O2) to the piperazine nitrogen (N3),

resulting in a carboxylate anion and piperazinium cation within the same molecule [1]. This assignment is
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supported by both Fourier difference maps, which show electron density peaks consistent with hydrogen

atoms attached to N3, and by the virtually identical bond lengths of C1-O1 (1.250(3) Å) and C1-O2

(1.251(2) Å), characteristic of charge delocalization within the carboxylate group [1].

The molecular arrangement within the crystal lattice reveals a complex hydrogen bonding network

mediated by both the zwitterionic groups and water molecules. The water oxygen atom (O1W), situated on a

crystallographic two-fold axis, forms hydrogen bonds with symmetry-related orbifloxacin molecules,

creating an extended supramolecular architecture that stabilizes the crystal structure [1]. This hydrogen

bonding network connects adjacent zwitterions through both direct interactions and water-bridged contacts,

resulting in a stable three-dimensional framework with specific channels that accommodate the water

molecules in the hemihydrate structure.

Hydration Behavior and Water Interactions

The water incorporation in the hemihydrate form exhibits distinctive structural characteristics, with water

molecules occupying specific crystallographic positions rather than random interstitial sites. Each water

molecule interacts with multiple orbifloxacin zwitterions through directional hydrogen bonds, functioning

as a structural bridge between adjacent molecules [1]. This specific integration of water into the crystal

lattice explains the stability of the hemihydrate form under ambient conditions and its resistance to complete

dehydration without disruption of the crystalline structure.

The reversible hydration-dehydration behavior observed between hemihydrate and anhydrate forms stems

from the preservation of the fundamental crystal packing during water removal and reabsorption. The

isomorphic relationship between these forms indicates that water molecules occupy positions within the

crystal structure that do not determine the overall molecular arrangement but rather fill pre-existing voids in

a well-defined manner [1]. This property leads to consistent crystal morphology and powder characteristics

despite variations in hydration state, which is particularly important for pharmaceutical processing and

formulation consistency.

Solubility Profiles and Pharmaceutical Implications

Equilibrium Solubility Studies
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The equilibrium solubility of orbifloxacin hemihydrate and anhydrate forms was systematically evaluated

across physiologically relevant pH conditions (pH ~1 to 7.5) after 48 hours at 25°C with constant agitation

(150 rpm) [1]. Both forms exhibited pH-dependent solubility with significantly higher values in acidic

environments, consistent with the compound's dissociation constants (pKa values of 5.95 and 9.01) [2]. In

water and buffers with pH > 5.8, both crystal forms demonstrated similar solubility of approximately 1.5

g·L⁻¹, classifying them as slightly soluble in this pH range [3]. Under acidic conditions (0.01 and 0.1

mol·L⁻¹ HCl), the solubility increased substantially to values ranging from 6.30 to 26.23 g·L⁻¹, with the

anhydrous form consistently showing slightly higher solubility than the hemihydrate across all acidic

media [3].

The observed solubility differences between crystal forms, while modest in magnitude, may have clinical

relevance given the narrow therapeutic range of fluoroquinolone antibiotics and the critical need for

consistent bioavailability. The slightly enhanced solubility of the anhydrate form in acidic environments

suggests potential formulation advantages for achieving rapid initial dissolution and absorption, particularly

in species with highly acidic gastric environments. However, the similar solubility profiles at neutral pH

indicate that this advantage may be limited to the dissolution phase rather than affecting overall absorption

extent.

Table 2: Equilibrium Solubility of Orbifloxacin Crystal Forms at 25°C

Medium pH Hemihydrate Solubility (g·L⁻¹) Anhydrous Solubility (g·L⁻¹)

0.1 M HCl ~1.0 6.30 - 26.23 Slightly higher than hemihydrate

0.01 M HCl ~2.0 6.30 - 26.23 Slightly higher than hemihydrate

Water ~5.8-7.0 ~1.5 ~1.5

Buffer (pH >5.8) >5.8 ~1.5 ~1.5

Discrepancies in Pharmacopeial Specifications

The substantial solubility discrepancies between major pharmaceutical compendia represent a compelling

case study in the importance of rigorous crystal form identification and standardization. While the Merck
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Index describes orbifloxacin as "freely soluble in water" (corresponding to 0.1-1 g dissolved in 1 mL water),

the British and US Pharmacopoeias classify it as "very slightly soluble" (0.0001-0.001 g in 1 mL water) [1].

This approximately 1000-fold difference in reported solubility likely originates from unintentional analysis

of different polymorphic or hydrated forms by various research groups, highlighting the critical impact of

solid-form identity on this fundamental physicochemical property.

These discordant solubility classifications have direct implications for pharmaceutical development and

quality control. Without clear specification of the crystalline form in pharmacopeial monographs,

manufacturers may inadvertently utilize different solid forms in drug product development, potentially

leading to batch-to-batch variability in dissolution behavior and bioavailability. The research confirming the

hemihydrate as the characterized form with specific solubility parameters provides the necessary foundation

for updated monographs with precise form specifications to ensure consistent pharmaceutical performance

[1].

Stability and Transformation Kinetics

Solid-State Transformations

The hydration-dehydration behavior of orbifloxacin crystal forms exhibits reversible characteristics under

controlled environmental conditions. The hemihydrate-to-anhydrate conversion occurs through a solid-phase

transformation mechanism when the hemihydrate is subjected to elevated temperatures, with the process

being reversible upon exposure to moisture [1]. This reversible interconversion, coupled with the isomorphic

relationship between forms, creates a potential for variable hydration states in pharmaceutical samples

depending on storage conditions and processing history, which may contribute to the historical discrepancies

in reported physicochemical properties.

The crystal structure integrity maintained during dehydration-rehydration cycles indicates that water

molecules occupy specific sites within structural channels that can be vacated and refilled without

catastrophic collapse of the molecular framework. This property is technologically advantageous for

manufacturing processes that might involve drying steps, as the fundamental particle morphology and size

distribution can be preserved despite changes in hydration state. However, it necessitates careful control of

storage conditions to ensure consistent hydration state in final pharmaceutical products.
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Solution Stability and Photodegradation

Beyond solid-state stability, orbifloxacin demonstrates pH-dependent photodegradation kinetics in

aqueous solution, with the zwitterionic form identified as the primary photo-labile species [4].

Photodegradation follows apparent first-order kinetics under artificial light exposure, with maximum

degradation rates observed at neutral pH (7.4), where the half-life is approximately 0.9 hours [4]. The

degradation rate decreases in both acidic and alkaline environments, indicating that the zwitterionic species

predominant at intermediate pH values possesses the highest photoreactivity within the relevant pH range for

pharmaceutical formulations and physiological conditions.

The identification of the zwitterion as the photo-labile species has important implications for formulation

design and storage recommendations. Pharmaceutical products containing orbifloxacin should employ light-

protective packaging and may benefit from pH adjustment to enhance solution stability when liquid

formulations are required. The exceptional photosensitivity at physiological pH further suggests that

photodegradation may occur following administration, particularly for dermal applications or in lightly

pigmented tissues, potentially influencing therapeutic efficacy in specific clinical scenarios.

Experimental Protocols and Methodologies

Single Crystal Preparation and Structure Determination

High-quality single crystals of orbifloxacin hemihydrate suitable for X-ray diffraction analysis were

obtained through careful crystallization from appropriate solvent systems. The crystalline structure was

determined using single-crystal X-ray diffraction (SCXRD) with a graphite-monochromated Mo Kα

radiation source (λ = 0.71073 Å) at 150(2) K [1]. Data collection employed ω and φ scan modes, with

structure solution achieved using direct methods and subsequent Fourier synthesis, followed by full-matrix

least-squares refinement against F² with all non-hydrogen atoms assigned anisotropic displacement

parameters [1].

The structural refinement incorporated hydrogen atoms in calculated positions with isotropic displacement

parameters set at 1.2 times the equivalent isotropic U of the parent atoms (1.5 times for methyl groups). The

water hydrogen atoms were located from difference Fourier maps and refined with distance restraints. The
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final refinement converged with R1 = 0.0357 for observed data and 0.0428 for all data, with a goodness-of-

fit of 1.041, indicating an excellent structure solution [1]. Crystallographic data has been deposited with the

Cambridge Crystallographic Data Centre, providing a reference for future structural studies.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) patterns for both hemihydrate and anhydrous forms were collected using

a diffractometer operating with Cu Kα radiation (λ = 1.54056 Å) at ambient temperature. Data were typically

collected over a 2θ range of 2-50° with a step size of 0.02° and counting time of 1-2 seconds per step [1].

Sample preparation employed standard back-loading techniques to minimize preferred orientation effects,

with rotation during measurement when possible to enhance particle statistics. The resulting PXRD patterns

provide characteristic fingerprints for each solid form, enabling qualitative and quantitative analysis of

crystal form composition in bulk pharmaceutical materials.

The PXRD methodology established for orbifloxacin crystal forms serves as a quality control tool for form

identification in active pharmaceutical ingredients (APIs) and finished drug products. The technique can

detect the presence of alternative polymorphs, amorphous content, or form conversion during processing and

storage. The similarity between hemihydrate and anhydrate patterns, consistent with their isomorphic

relationship, necessitates careful examination of subtle peak position shifts and intensity variations rather

than dramatic pattern differences for proper form identification.

Thermal Analysis Protocols

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) were performed

simultaneously using calibrated instruments with alumina crucibles and sample masses typically between 5-

10 mg. Measurements employed a controlled heating rate of 10°C·min⁻¹ under dry nitrogen purge gas (50

mL·min⁻¹) across a temperature range from 25°C to 400°C [1]. The TGA profile for orbifloxacin

hemihydrate shows a distinct mass loss between approximately 50°C and 120°C corresponding to the release

of water molecules, with the observed mass loss matching the theoretical water content in the hemihydrate

structure (approximately 2.2%) [1].

The thermal analysis protocols provide critical information about dehydration temperatures, phase

transitions, and thermal stability of the crystal forms. The dehydration event observed for the hemihydrate
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form is reversible upon rehydration under appropriate conditions, confirming the non-destructive nature of

the water loss process. The absence of mass loss in the anhydrate form before decomposition confirms

complete dehydration and provides a reference point for assessing hydration state in technical samples.

Structural Relationships and Transformation Pathways

The following diagram illustrates the structural relationships and transformation pathways between

orbifloxacin solid forms:

Zwitterion

Hemihydrate

Crystallization
with H₂O

Multicomponent

Acid Salt
Formation

Anhydrate
Heating

(Dehydration)

Humidity
(Rehydration)

Click to download full resolution via product page

Structural relationships between orbifloxacin solid forms

This diagram illustrates the transformation pathways between different orbifloxacin solid states,

highlighting the central role of the zwitterionic molecular structure in determining solid-form diversity.

The reversible dehydration-hydration cycle between hemihydrate and anhydrate forms demonstrates their

special isomorphic relationship, while the formation of multicomponent crystal forms (salts) represents an

alternative solid-form strategy to modify pharmaceutical properties.

Conclusion and Pharmaceutical Perspectives

The comprehensive characterization of orbifloxacin crystal forms resolves longstanding discrepancies in the

pharmaceutical literature regarding this important veterinary antimicrobial agent. The confirmation of a

zwitterionic hemihydrate as the characterized crystal form provides a reference structure for understanding
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its physicochemical behavior and establishes a foundation for quality control specifications in

pharmaceutical monographs. The isomorphic relationship between hemihydrate and anhydrate forms

explains the reversible hydration behavior and variable water content under different environmental

conditions, which has implications for manufacturing process design and storage condition specifications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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